4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a thiazinan ring and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazinan ring, followed by the introduction of the thiophene group and the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid shares structural similarities with other compounds containing thiazinan rings and thiophene groups.
Uniqueness:
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N4O4S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[(2E)-4-oxo-2-[(E)-1-thiophen-2-ylethylidenehydrazinylidene]-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H16N4O4S2/c1-10(13-3-2-8-27-13)21-22-18-20-15(23)9-14(28-18)16(24)19-12-6-4-11(5-7-12)17(25)26/h2-8,14H,9H2,1H3,(H,19,24)(H,25,26)(H,20,22,23)/b21-10+ |
InChI Key |
FXOKCLNOKBILFU-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)O)/C3=CC=CS3 |
Canonical SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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